
Biie-0246
Vue d'ensemble
Description
BIIE0246 est un antagoniste puissant et sélectif du récepteur Y2 du neuropeptide Y. Il a été l'un des premiers antagonistes sélectifs du Y2 non peptidiques développés et reste parmi les outils les plus largement utilisés pour étudier ce récepteur . BIIE0246 a été largement utilisé dans la recherche scientifique pour étudier les rôles physiologiques et pathologiques du récepteur Y2 dans divers tissus, y compris le système nerveux central .
Mécanisme D'action
Target of Action
BIIE-0246, also known as N3Z657H81X, BIIE 0246, this compound, Ar-H-053591, or BIIE0246, is a potent and highly selective non-peptide antagonist for the Neuropeptide Y receptor Y2 . This receptor is a member of the neuropeptide Y (NPY) receptor family, which in humans consists of the four rhodopsin-like (class A) GPCRs: Y1, Y2, Y4, and Y5 .
Mode of Action
This compound interacts with its target, the Neuropeptide Y receptor Y2, by competing with high affinity against specific binding sites . It has been used to demonstrate a role for the Y2 subtype as a presynaptic autoreceptor limiting further neuropeptide Y release , as well as modulating dopamine and acetylcholine release .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the modulation of neuropeptide Y release, dopamine, and acetylcholine . The compound’s action on the Y2 receptor has been shown to limit further neuropeptide Y release , suggesting a role in the regulation of neurotransmitter release.
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of neurotransmitter release, specifically neuropeptide Y, dopamine, and acetylcholine . It has also been shown to produce several behavioural effects in animals, including reducing alcohol consumption in addicted rats and anxiolytic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in genetically obese NPY mice on a chow diet, treatment with this compound promoted body weight gain in both genotypes after 4.5 weeks . In diet-induced obesity (DIO), this compound had different effects on body weight and composition depending on the genotype . These findings suggest that the compound’s action can be influenced by factors such as diet and genetic background.
Analyse Biochimique
Biochemical Properties
BIIE-0246 interacts with the neuropeptide Y Y2 receptor, displaying more than 650-fold selectivity for NPY Y2 over Y1, Y4, and Y5 receptors . It acts as a competitive antagonist, inhibiting the binding of neuropeptide Y to the Y2 receptor .
Cellular Effects
This compound influences cell function by modulating the activity of the Y2 receptor. This receptor is known to play a role in various cellular processes, including cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the Y2 receptor and preventing the binding of neuropeptide Y. This inhibits the activation of the receptor and subsequent intracellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known to be active in vivo , suggesting that it could have dose-dependent effects.
Méthodes De Préparation
La synthèse de BIIE0246 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur couplage ultérieur. Les conditions de réaction impliquent souvent l'utilisation de groupes protecteurs, de réactifs de couplage et de techniques de purification pour assurer un rendement et une pureté élevés
Analyse Des Réactions Chimiques
BIIE0246 subit diverses réactions chimiques, notamment :
Oxydation : BIIE0246 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : BIIE0246 peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs.
Applications de recherche scientifique
BIIE0246 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la liaison et l'activité du récepteur Y2 du neuropeptide Y.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant le récepteur Y2.
Mécanisme d'action
BIIE0246 exerce ses effets en se liant sélectivement au récepteur Y2 du neuropeptide Y, bloquant ainsi l'action du neuropeptide Y. Cette inhibition empêche les voies de signalisation en aval médiées par le récepteur Y2, qui sont impliquées dans divers processus physiologiques tels que la libération de neurotransmetteurs, la régulation de l'appétit et la réponse au stress . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'adénylate cyclase et la modulation des niveaux d'AMP cyclique .
Applications De Recherche Scientifique
Neurobiology
BIIE-0246 has been instrumental in studying the neuropeptide Y system, particularly its role in neurotransmission and neuroprotection. Research indicates that this compound acts as a presynaptic autoreceptor limiting further neuropeptide Y release, thus modulating the release of other neurotransmitters such as dopamine and acetylcholine .
Case Study: Neurotransmitter Modulation
In a study involving rat models, this compound was shown to significantly alter neurotransmitter dynamics, providing insights into how neuropeptide Y influences synaptic transmission. The antagonist's ability to selectively inhibit the Y2 receptor without affecting other neuropeptide Y receptors (Y1, Y4, and Y5) makes it a valuable tool for dissecting complex neurochemical pathways .
Metabolic Disorders
This compound has been explored for its potential therapeutic applications in obesity and metabolic disorders. Studies have demonstrated that antagonism of the Y2 receptor can lead to significant changes in body weight regulation and lipid metabolism.
Research Findings: Anti-Obesity Effects
A notable study involved genetically modified mice overexpressing neuropeptide Y. Chronic administration of this compound resulted in altered body composition, promoting lean mass gain while inhibiting fat mass accumulation . This suggests that this compound may serve as a novel therapeutic agent for managing obesity by targeting the neuropeptide Y signaling pathway.
Behavioral Studies
This compound has also been used to investigate behavioral effects related to anxiety and addiction. Its application in animal models has provided insights into the anxiolytic properties of neuropeptide Y signaling.
Case Study: Alcohol Consumption
In experiments with alcohol-dependent rats, administration of this compound resulted in reduced alcohol consumption, indicating its potential role in treating alcohol use disorders. This effect highlights the relevance of neuropeptide Y in addiction behaviors and opens avenues for developing targeted therapies .
Pharmacological Research
As a pharmacological tool, this compound has facilitated numerous studies aimed at understanding receptor-specific actions and interactions within various biological systems.
Table: Summary of this compound Applications
Comparaison Avec Des Composés Similaires
BIIE0246 est unique parmi les antagonistes du récepteur Y2 en raison de sa grande sélectivité et de sa puissance. Des composés similaires comprennent :
BIIE0212 : Un analogue congénérique avec une affinité 400 fois inférieure pour le récepteur Y2.
Autres antagonistes du récepteur Y2 : Identifiés par criblage à haut débit, ces composés appartiennent à différents échafaudages chimiques et présentent des degrés variables de sélectivité et de puissance. Comparé à ces composés, BIIE0246 reste un standard de référence pour étudier le récepteur Y2 en raison de son efficacité et de sa sélectivité bien documentées.
Activité Biologique
BIIE-0246 is a potent, selective non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor, which has garnered significant attention due to its implications in various physiological processes, including appetite regulation and metabolic disorders. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies to provide a comprehensive understanding of its effects.
This compound is characterized by its high affinity and selectivity for the Y2 receptor, exhibiting an IC50 value of approximately 15 nM. It demonstrates over 650-fold selectivity for the Y2 receptor compared to Y1, Y4, and Y5 receptors . The compound acts as a competitive antagonist, effectively blocking the binding of NPY to the Y2 receptor without activating it .
Chemical Structure:
- Molecular Formula: C49H57N11O6·2HCl
- Molecular Weight: 896 g/mol
- Polar Surface Area: 219 Ų
In Vitro Studies
Research has shown that this compound effectively inhibits NPY-induced responses in various in vitro assays. For instance, in rat vas deferens and dog saphenous vein bioassays, this compound shifted NPY concentration-response curves rightward, indicating its antagonistic properties with pA2 values of 8.1 and 8.6 respectively .
Table 1: In Vitro Effects of this compound on NPY Responses
Bioassay | pA2 Value | Effect Observed |
---|---|---|
Rat Vas Deferens | 8.1 | Rightward shift in NPY response |
Dog Saphenous Vein | 8.6 | Rightward shift in NPY response |
Rat Colon | - | Complete blockade of PYY3–36 contraction |
In Vivo Studies
This compound has been evaluated in various animal models to assess its impact on body composition and metabolic functions. A study involving transgenic mice overexpressing NPY demonstrated that chronic treatment with this compound led to significant changes in body composition, particularly promoting lean mass gain .
Table 2: Effects of this compound on Body Composition in Mice
Genotype | Treatment Duration | Weight Gain (g) | Lean Mass Gain (g) | Fat Mass Gain (g) |
---|---|---|---|---|
WT | 4.5 weeks | Increased | No significant change | No significant change |
OE-NPY | 4.5 weeks | Increased | Significant increase | No significant change |
Obesity and Metabolic Disorders
In a study focused on obesity management, this compound was administered to genetically obese mice on a high-fat diet. The results indicated that the antagonist could mitigate fat deposition and improve metabolic status by blocking peripheral Y2 receptors . This suggests potential therapeutic applications for this compound in treating obesity-related conditions.
Cardiovascular Effects
Another area of investigation involved the cardiovascular implications of this compound. Studies indicated that administration of the compound could influence heart rate responses during vagal stimulation, suggesting a role for Y2 receptor antagonism in modulating cardiovascular functions .
Propriétés
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53)/t40-,43?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAXPUYVJKAAA-JPGJPTAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H57N11O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179360 | |
Record name | BIIE-0246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
896.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246146-55-4 | |
Record name | N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]cyclopentaneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246146-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BIIE-0246 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246146554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIIE-0246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIIE-0246 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3Z657H81X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.